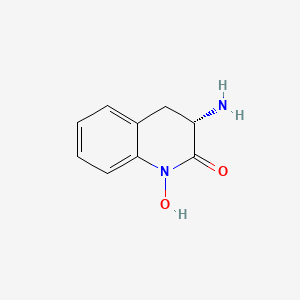

(3S)-3-Amino-1-hydroxy-1,2,3,4-tetrahydrochinolin-2-on

Übersicht

Beschreibung

PF-04859989 Hydrochlorid ist ein gehirndurchdringender, irreversibler Inhibitor der Kynurenin-Aminotransferase II. Dieses Enzym ist für die Synthese von Kynurensäure im Gehirn verantwortlich, die in verschiedene psychiatrische und neurologische Erkrankungen verwickelt ist, darunter Schizophrenie und bipolare Störung . PF-04859989 Hydrochlorid ist hochselektiv für Kynurenin-Aminotransferase II gegenüber anderen Isozymen und ist daher ein wertvolles Werkzeug in der Neurowissenschaftlichen Forschung .

Wissenschaftliche Forschungsanwendungen

PF-04859989 hydrochloride has a wide range of scientific research applications. In chemistry, it is used as a tool to study the mechanisms of enzyme inhibition and to develop new inhibitors with improved selectivity and potency . In biology, it is used to investigate the role of kynurenine aminotransferase II in various physiological and pathological processes . In medicine, it has potential therapeutic applications for the treatment of psychiatric and neurological disorders . In industry, it is used in the development of new drugs and as a reference compound for quality control .

Wirkmechanismus

Target of Action

PF-04859989 primarily targets Kynurenine Aminotransferase II (KAT II) . KAT II is an enzyme responsible for most of the brain synthesis of kynurenic acid . This enzyme plays a crucial role in the kynurenine pathway, a major route of tryptophan metabolism .

Mode of Action

PF-04859989 acts as an irreversible inhibitor of KAT II . It binds to KAT II and inhibits its activity, thereby reducing the production of kynurenic acid in the brain . The IC50 values of PF-04859989 for human KAT II (hKAT II) and rat KAT II (rKAT II) are 23 nM and 263 nM, respectively . It is selective for KAT II over human KAT I, KAT III, and KAT IV .

Biochemical Pathways

The primary biochemical pathway affected by PF-04859989 is the kynurenine pathway . By inhibiting KAT II, PF-04859989 reduces the conversion of kynurenine to kynurenic acid, a crucial metabolite in the human brain . This modulation of the kynurenine pathway can impact several central nervous system (CNS) diseases .

Result of Action

The inhibition of KAT II by PF-04859989 leads to a decrease in the synthesis of kynurenic acid in the brain . Kynurenic acid has been implicated in several psychiatric and neurological disorders, including schizophrenia and bipolar disorder, and is thought to impair cognitive function . Therefore, the action of PF-04859989 could potentially have therapeutic effects in these conditions.

Biochemische Analyse

Biochemical Properties

(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one interacts with the enzyme kynurenine aminotransferase II (KAT II). It has IC50 values of 23 nM for hKAT II and 263 nM for rKAT II . This compound is selective for KAT II over human KAT I, KAT III, and KAT IV .

Cellular Effects

The effects of (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one on cellular processes are primarily mediated through its inhibition of KAT II . This can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one exerts its effects at the molecular level through binding interactions with KAT II, leading to enzyme inhibition . This can result in changes in gene expression and other downstream effects .

Dosage Effects in Animal Models

In animal models, (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one has been shown to reduce brain kynurenic acid by 50% at a dose of 10 mg/kg

Metabolic Pathways

(3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one is involved in the kynurenine pathway, where it interacts with the enzyme KAT II

Vorbereitungsmethoden

Die Synthese von PF-04859989 Hydrochlorid umfasst mehrere Schritte, beginnend mit der Herstellung der Kernstruktur, gefolgt von Modifikationen der funktionellen Gruppen, um die gewünschte Selektivität und Potenz zu erreichen. Der Syntheseweg beinhaltet typischerweise die Verwendung verschiedener Reagenzien und Katalysatoren unter kontrollierten Bedingungen, um eine hohe Ausbeute und Reinheit zu gewährleisten . Industrielle Produktionsmethoden können die Skalierung dieser Reaktionen unter optimierten Bedingungen umfassen, um die Verbindung in größeren Mengen zu produzieren .

Analyse Chemischer Reaktionen

PF-04859989 Hydrochlorid unterliegt verschiedenen Arten chemischer Reaktionen, darunter Oxidation, Reduktion und Substitution. Häufig verwendete Reagenzien in diesen Reaktionen sind Oxidationsmittel wie Wasserstoffperoxid, Reduktionsmittel wie Natriumborhydrid und verschiedene Nukleophile für Substitutionsreaktionen . Die Hauptprodukte, die aus diesen Reaktionen entstehen, hängen von den spezifischen Bedingungen und Reagenzien ab, die verwendet werden, aber typischerweise umfassen sie modifizierte Versionen der Kernstruktur mit verschiedenen funktionellen Gruppen .

Wissenschaftliche Forschungsanwendungen

PF-04859989 Hydrochlorid hat eine breite Palette von wissenschaftlichen Forschungsanwendungen. In der Chemie wird es als Werkzeug verwendet, um die Mechanismen der Enzyminhibition zu untersuchen und neue Inhibitoren mit verbesserter Selektivität und Potenz zu entwickeln . In der Biologie wird es verwendet, um die Rolle der Kynurenin-Aminotransferase II in verschiedenen physiologischen und pathologischen Prozessen zu untersuchen . In der Medizin hat es potenzielle therapeutische Anwendungen für die Behandlung psychiatrischer und neurologischer Erkrankungen . In der Industrie wird es bei der Entwicklung neuer Medikamente und als Referenzverbindung für die Qualitätskontrolle eingesetzt .

Wirkmechanismus

PF-04859989 Hydrochlorid entfaltet seine Wirkung, indem es die Kynurenin-Aminotransferase II irreversibel hemmt und so die Synthese von Kynurensäure im Gehirn reduziert . Diese Reduktion des Kynurensäure-Spiegels kann helfen, die Symptome psychiatrischer und neurologischer Erkrankungen zu lindern, indem Neurotransmittersysteme moduliert und Neuroinflammation reduziert wird . Die beteiligten molekularen Ziele und Wege umfassen den Kynurenin-Weg und verschiedene Neurotransmitter-Rezeptoren .

Vergleich Mit ähnlichen Verbindungen

PF-04859989 Hydrochlorid ist einzigartig in seiner hohen Selektivität für Kynurenin-Aminotransferase II gegenüber anderen Isozymen . Ähnliche Verbindungen umfassen andere Inhibitoren der Kynurenin-Aminotransferase II, wie PF-2545920 Hydrochlorid, PF-06412154 Hydrochlorid und PF-04455242 Hydrochlorid . Diese Verbindungen teilen ähnliche Wirkmechanismen, unterscheiden sich jedoch in ihrer Selektivität, Potenz und pharmakokinetischen Eigenschaften .

Eigenschaften

IUPAC Name |

(3S)-3-amino-1-hydroxy-3,4-dihydroquinolin-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10N2O2/c10-7-5-6-3-1-2-4-8(6)11(13)9(7)12/h1-4,7,13H,5,10H2/t7-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYTRYTZFJVVZAF-ZETCQYMHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(=O)N(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H](C(=O)N(C2=CC=CC=C21)O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

178.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34783-48-7 | |

| Record name | (3S)-3-amino-1-hydroxy-1,2,3,4-tetrahydroquinolin-2-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

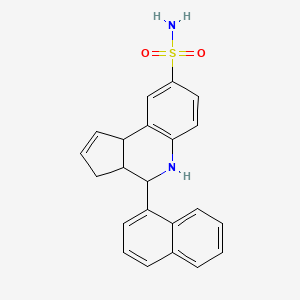

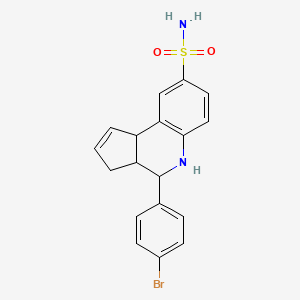

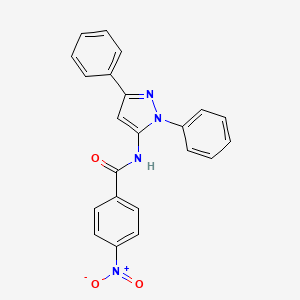

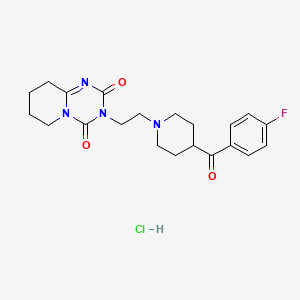

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-[(4-fluorophenyl)methoxy]-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]pyridin-2-one](/img/structure/B1662363.png)

![2-[methyl-[(3R)-3-phenyl-3-[4-(trifluoromethyl)phenoxy]propyl]amino]acetic acid](/img/structure/B1662365.png)

![N-1-[(3-4(-Ethoxyphenyl)-3,4-dihydro-4-oxopyrido[2,3-d]pyrimidin-2-yl]ethyl]-N-(3-pyridinylmethyl)-4-(trifluoromethoxy)benzeneacetamide](/img/structure/B1662368.png)